molecular formula C10H17NO3 B13007370 Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate

Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate

Cat. No.: B13007370
M. Wt: 199.25 g/mol
InChI Key: OHLGSQSWZWUQHA-RNFRBKRXSA-N
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Description

Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butyl 2,4-dimethyl-3-oxobutanoate with an appropriate amine, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert solvent like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxoazetidine-1-carboxylate: A similar compound with a simpler structure, lacking the additional methyl groups.

    N-Boc-3-azetidinone: Another azetidine derivative with a tert-butyl carbamate protecting group.

Uniqueness

Tert-butyl trans-2,4-dimethyl-3-oxoazetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity in various chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical behavior, applications, and comparison with similar compounds

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl (2R,4R)-2,4-dimethyl-3-oxoazetidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-6-8(12)7(2)11(6)9(13)14-10(3,4)5/h6-7H,1-5H3/t6-,7-/m1/s1

InChI Key

OHLGSQSWZWUQHA-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@H](N1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1C(=O)C(N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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